molecular formula C7H15ClFN B2574940 (2-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1528564-77-3

(2-Fluorocyclohexyl)methanamine hydrochloride

Cat. No.: B2574940
CAS No.: 1528564-77-3
M. Wt: 167.65
InChI Key: CXHRYJCTPWKAET-UHFFFAOYSA-N
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Description

(2-Fluorocyclohexyl)methanamine hydrochloride is a fluorinated cyclohexylmethylamine derivative in its hydrochloride salt form. The compound features a cyclohexane ring substituted with a fluorine atom at the 2-position and a methanamine group (-CH₂NH₂) attached to the same carbon, with the amine protonated as a hydrochloride salt. This structure enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

(2-fluorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHRYJCTPWKAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. The reaction conditions often include the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled temperatures and pressures . The resulting product is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and large-scale reactors to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanamine.

    Substitution: Formation of halogenated cyclohexylmethanamine derivatives.

Scientific Research Applications

(2-Fluorocyclohexyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Studied for its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigated for its psychoactive properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound’s effects are mediated through its binding to receptors and altering the release and reuptake of neurotransmitters .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight
(2-Fluorocyclohexyl)methanamine HCl Cyclohexane 2-F, CH₂NH₂·HCl C₇H₁₃FClN 177.64*
Fluorexetamine HCl (Item 35118) Cyclohexanone 3-F-phenyl, ethylamino, ketone C₁₄H₁₈FNO·HCl 271.8
Methoxetamine HCl (Item 11139) Cyclohexanone 3-MeO-phenyl, ethylamino, ketone C₁₅H₂₁NO₂·HCl 283.79*
(2-Phenylcyclopentyl)methanamine HCl Cyclopentane 2-phenyl, CH₂NH₂·HCl C₁₂H₁₈ClN 211.73
2-Fluoro-5-MeO-benzylamine HCl Benzene 2-F, 5-MeO, CH₂NH₂·HCl C₈H₁₁ClFNO 191.63

*Calculated based on molecular formula.

Key Differences :

  • Ring System: The target compound employs a cyclohexane ring, while Fluorexetamine and Methoxetamine feature cyclohexanone (ketone-containing).
  • Substituents : Fluorine at the 2-position on the cyclohexane ring distinguishes the target from aromatic fluorinated analogs (e.g., 2-Fluoro-5-MeO-benzylamine HCl in ). Arylcyclohexylamines like Fluorexetamine incorporate aromatic rings fused to the cyclohexane, enhancing π-π stacking interactions .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high water solubility. The aliphatic fluorine in the target compound may slightly reduce lipophilicity compared to aromatic fluorine analogs (e.g., 2-Fluoro-5-MeO-benzylamine HCl) .
  • Stability : Cyclohexane rings are less prone to oxidation compared to aromatic systems (e.g., benzylamine derivatives). However, the absence of conjugated systems in the target compound may limit UV detectability relative to aryl-substituted analogs .

Biological Activity

(2-Fluorocyclohexyl)methanamine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. The presence of a fluorine atom at the second position of the cyclohexyl ring suggests unique interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₅ClFN, with a molecular weight of approximately 167.65 g/mol. The compound is classified as an amine, characterized by the amine functional group (-NH₂) attached to a cyclohexane structure modified by a fluorine substituent.

Pharmacological Implications

Research indicates that this compound may exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where MAO-B plays a critical role in dopamine degradation.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorine at the second positionPotential MAO-B inhibition
(3-Fluorocyclohexyl)methanamine hydrochlorideFluorine at the third positionSelective MAO-B inhibition
(4-Fluorocyclohexyl)methanamine hydrochlorideFluorine at the fourth positionDifferent selectivity profile
(3-Fluorophenyl)methanamine hydrochloridePhenyl group instead of cyclohexaneDifferent pharmacological properties

This table highlights the structural variations among related compounds and their corresponding biological activities, emphasizing the unique potential of this compound.

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with neurotransmitter systems. By inhibiting MAO-B, this compound could lead to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative disorders.

Case Studies and Research Findings

While extensive research specifically on this compound is limited, existing studies on structurally similar compounds provide insights into its potential efficacy. For instance, studies on (3-Fluorocyclohexyl)methanamine hydrochloride have demonstrated significant MAO-B inhibition, suggesting that similar effects may be observed with this compound.

Case Study Example:
In a study investigating the effects of various MAO-B inhibitors on Parkinson's disease models, compounds similar to this compound were shown to enhance dopaminergic signaling. This finding supports further investigation into the specific effects and therapeutic potential of this compound.

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